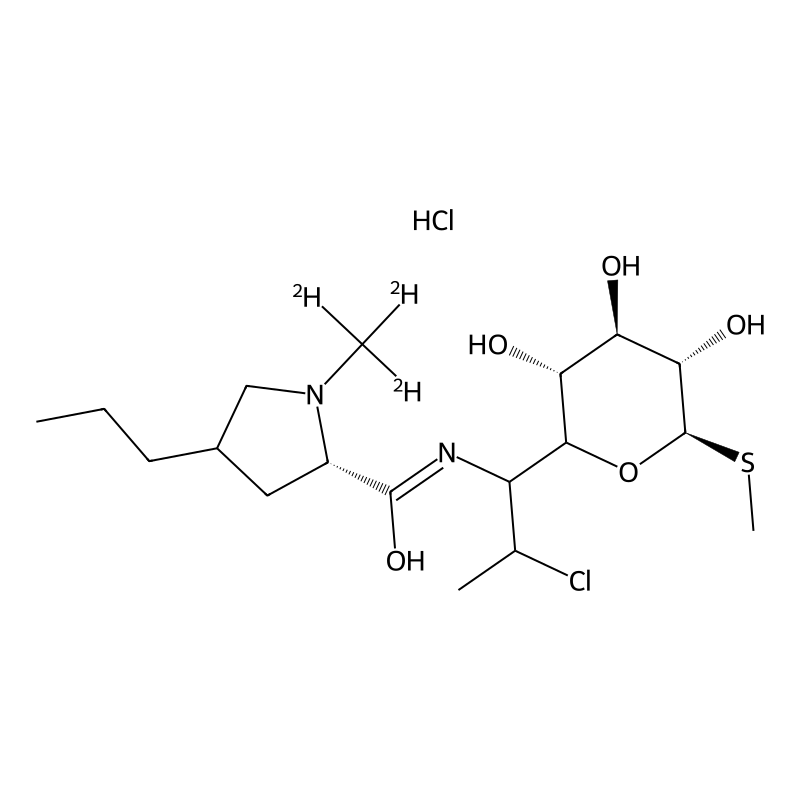

Clindamycin-d3 Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Internal Standard for Quantifying Clindamycin

Clindamycin-d3 Hydrochloride possesses a structure identical to the antibiotic Clindamycin, except for the replacement of three hydrogen atoms with deuterium (a heavier isotope of hydrogen). This specific modification allows Clindamycin-d3 Hydrochloride to be distinguished from Clindamycin through mass spectrometry techniques [].

Researchers leverage this property to quantify Clindamycin in biological samples. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. The sample containing Clindamycin is spiked with a known amount of Clindamycin-d3 Hydrochloride as the internal standard [, ].

During analysis, both Clindamycin and Clindamycin-d3 Hydrochloride will be detected by the mass spectrometer. Since the internal standard possesses a slightly higher mass due to the presence of deuterium, the peaks corresponding to each compound can be easily differentiated [, ].

Clindamycin-d3 Hydrochloride is a deuterated form of clindamycin hydrochloride, which is a semi-synthetic antibiotic belonging to the lincosamide class. The compound is characterized by its chemical formula and is utilized primarily as an internal standard in analytical chemistry for quantifying clindamycin through techniques such as gas chromatography and liquid chromatography-mass spectrometry . This deuterated variant allows for more accurate measurements due to its distinct mass properties compared to non-deuterated clindamycin.

- Safety information on Clindamycin-d3 Hydrochloride is limited due to its niche research application.

- However, it likely shares similar hazards as clindamycin, including potential skin irritation and eye damage [].

- As with any research chemical, proper handling protocols for Clindamycin-d3 Hydrochloride should be followed to minimize risks.

Clindamycin-d3 Hydrochloride exhibits biological activities akin to those of clindamycin hydrochloride. It primarily acts as an antibacterial agent, effective against a wide range of Gram-positive bacteria and anaerobes. The compound's ability to inhibit protein synthesis makes it a valuable treatment option for various infections, including skin and soft tissue infections, respiratory tract infections, and certain types of bone infections . Additionally, it has been used in the treatment of acne and other dermatological conditions.

The synthesis of Clindamycin-d3 Hydrochloride typically involves the deuteration of the clindamycin molecule. One common method includes the use of deuterated solvents or reagents during the reaction process, ensuring that specific hydrogen atoms are replaced with deuterium. This can be achieved through various chemical pathways that maintain the integrity of the lincosamide structure while incorporating deuterium atoms .

The synthesis may also involve modifications to existing synthetic routes for clindamycin hydrochloride, adapting them to incorporate deuterated precursors or reagents.

Clindamycin-d3 Hydrochloride is predominantly used in research settings as an internal standard for quantifying clindamycin levels in biological samples. Its unique isotopic properties enable precise analytical measurements in pharmacokinetic studies and therapeutic drug monitoring . Furthermore, it can be employed in studies assessing the metabolism and pharmacodynamics of clindamycin in various biological systems.

Clindamycin-d3 Hydrochloride interacts with various drugs and biological systems similarly to clindamycin hydrochloride. It has been documented that clindamycin can interact with numerous medications, leading to significant drug interactions. For instance, it may have major interactions with other antibiotics, anticoagulants, and medications affecting liver enzymes . The study of these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.

Clindamycin-d3 Hydrochloride shares structural similarities with several other compounds within the lincosamide class and related antibiotics. Below are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Clindamycin Hydrochloride | Lincosamide | Broad-spectrum antibiotic effective against anaerobes |

| Lincomycin | Lincosamide | Parent compound; less potent than clindamycin |

| Erythromycin | Macrolide | Different mechanism; effective against Gram-positive bacteria |

| Azithromycin | Macrolide | Extended spectrum; longer half-life than erythromycin |

Uniqueness: Clindamycin-d3 Hydrochloride's primary distinction lies in its isotopic labeling with deuterium, which enhances its utility in analytical chemistry without altering its biological activity significantly compared to non-deuterated forms. This feature allows researchers to conduct more precise quantifications in pharmacological studies.

Clindamycin-d3 hydrochloride represents a deuterium-labeled isotopic variant of the clinically important lincosamide antibiotic clindamycin hydrochloride [1]. The molecular formula for this deuterated compound is C18H30D3ClN2O5S · HCl, indicating the incorporation of three deuterium atoms in place of hydrogen atoms within the parent clindamycin structure [2] [5]. The compound maintains the core structural framework of clindamycin while exhibiting the characteristic isotopic substitution pattern that makes it valuable as an analytical standard [5].

The molecular weight of clindamycin-d3 hydrochloride is 464.46 daltons, representing a slight increase from the non-deuterated form due to the presence of the heavier deuterium isotopes [1] [2]. The Chemical Abstracts Service registry number for this compound is 1356933-72-6, which provides unique identification for this specific deuterated variant [1] [5]. The compound exists as a hydrochloride salt, formed through protonation of the basic nitrogen atom in the pyrrolidine ring system [9].

The structural architecture of clindamycin-d3 hydrochloride consists of a thioglycosidic linkage connecting a substituted pyrrolidine moiety to a modified sugar ring system [20]. The molecule contains a 7-chloro-6,7,8-trideoxy configuration within the sugar portion, along with a methylthio group at the anomeric position [20]. The pyrrolidine ring bears a propyl side chain and the site of deuterium incorporation, while the carboxamide linkage connects these two major structural domains [20].

Physical and Chemical Characteristics

Clindamycin-d3 hydrochloride exhibits physical properties that closely resemble those of the parent compound while displaying subtle variations attributable to the deuterium substitution [2]. The compound appears as a light yellow to yellow solid with crystalline characteristics [2]. The purity specification for analytical grade material typically exceeds 95% as determined by high-performance liquid chromatography, with isotopic enrichment levels greater than 99.9% for the deuterated positions [2].

Storage requirements for clindamycin-d3 hydrochloride specify temperatures of -20°C under sealed conditions, protected from moisture to maintain stability [2] [5]. The compound demonstrates hygroscopic properties similar to the non-deuterated analog, necessitating careful handling to prevent water uptake [9]. Solubility characteristics remain comparable to clindamycin hydrochloride, with good aqueous solubility expected based on the ionic nature of the hydrochloride salt form [9].

The thermal properties of clindamycin-d3 hydrochloride can be inferred from studies of the parent compound, which exhibits a melting point of approximately 141°C for the hydrochloride salt [9] [32]. The presence of deuterium atoms may result in minor variations in thermal behavior due to the isotope effect on vibrational frequencies and bond strengths [28]. Chemical stability profiles are expected to be enhanced compared to the non-deuterated form, as deuterium-carbon bonds typically exhibit greater resistance to metabolic and chemical degradation processes [28].

Isotopic Composition and Deuterium Incorporation Sites

The deuterium incorporation in clindamycin-d3 hydrochloride occurs specifically at the N-methyl position of the pyrrolidine ring system [30] [31]. This selective labeling strategy targets the methyl group attached to the nitrogen atom, replacing all three hydrogen atoms with deuterium to yield a trideuterated methyl group (CD3) [30]. The isotopic enrichment specification exceeds 99.9% for the deuterated positions, ensuring high analytical precision when used as an internal standard [2].

The choice of the N-methyl position for deuterium incorporation reflects both synthetic accessibility and analytical utility [30]. This site represents a metabolically labile position in the parent compound, making the deuterated analog particularly valuable for pharmacokinetic studies and metabolic investigations [28] [29]. The Chemical Abstracts Service has assigned the specific registry number 2140264-63-5 to the carbon-13 and deuterium co-labeled variant, indicating the systematic approach to isotopic labeling at this position [30].

Alternative labeling patterns exist within the clindamycin family, including variants with combined carbon-13 and deuterium incorporation [30]. The molecular formula for such dual-labeled compounds appears as 13C C17 D3 H30 Cl N2 O5 S, demonstrating the sophisticated isotopic substitution strategies employed in analytical chemistry applications [30]. The deuterium atoms at the N-methyl position remain chemically stable under normal analytical conditions, providing reliable isotopic signatures for mass spectrometric detection [30].

Structural Comparison with Non-deuterated Clindamycin

The structural framework of clindamycin-d3 hydrochloride remains essentially identical to that of clindamycin hydrochloride, with the primary distinction being the isotopic substitution at the N-methyl position [20]. Both compounds share the same core architecture consisting of a thioglycosidic linkage between a substituted pyrrolidine ring and a modified galactopyranoside sugar moiety [20]. The systematic Chemical Abstract Service name for the parent compound is methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside monohydrochloride [12].

The molecular weight difference between the deuterated and non-deuterated forms amounts to approximately 3 daltons, corresponding to the mass increment from replacing three hydrogen atoms with three deuterium atoms [1] [20]. This mass difference proves crucial for analytical applications, particularly in mass spectrometry-based quantification methods where the deuterated compound serves as an internal standard [2] [5]. The chemical shift patterns in nuclear magnetic resonance spectroscopy differ between the two forms due to the altered magnetic environment created by deuterium substitution [40] [43].

Bond length and vibrational frequency modifications occur as a consequence of deuterium incorporation, though these changes remain subtle and do not significantly alter the overall molecular geometry [28]. The carbon-deuterium bonds exhibit greater stability compared to carbon-hydrogen bonds, reflecting the kinetic isotope effect that makes deuterated compounds valuable for studying metabolic pathways [28] [29]. This enhanced stability contributes to improved analytical precision and reduced degradation during sample processing and analysis [28].

Crystalline Structure Analysis

Crystallographic studies of clindamycin-related compounds have provided insights into the solid-state organization and molecular packing arrangements [15] [18] [19]. Multiple polymorphic forms and solvate structures have been identified for clindamycin phosphate, suggesting that similar crystalline diversity may exist for clindamycin-d3 hydrochloride [18] [19]. X-ray powder diffraction analysis serves as the primary technique for characterizing crystalline forms and detecting polymorphic transitions [15] [17].

Single crystal X-ray diffraction studies have revealed detailed hydrogen bonding networks within clindamycin-containing crystal structures [18]. The thioglycosidic linkage adopts specific conformational preferences that influence crystal packing arrangements [18]. Thermal analysis using differential scanning calorimetry and thermogravimetric methods indicates that clindamycin compounds typically exhibit endothermic melting transitions in the temperature range of 189-200°C, depending on the specific crystalline form [36].

The presence of deuterium atoms in clindamycin-d3 hydrochloride may influence crystal structure through altered hydrogen bonding patterns and modified intermolecular interactions [18]. Deuterium forms slightly shorter and stronger hydrogen bonds compared to protium, potentially affecting crystal stability and polymorphic behavior [28]. Hot-stage microscopy observations of related clindamycin compounds reveal morphological changes during thermal treatments, indicating dynamic crystalline behavior under elevated temperatures [19].

Spectroscopic Property Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of clindamycin-d3 hydrochloride, with distinct spectral features arising from the deuterium substitution [23] [24] [26]. The 1H nuclear magnetic resonance spectrum displays characteristic resonances for the sugar moiety protons between 3.5 and 5.3 ppm, while the pyrrolidine ring protons appear in the range of 0.9 to 2.6 ppm [23] [24]. The amide proton resonance occurs at approximately 8.64 ppm, providing a diagnostic signal for structural confirmation [23].

Deuterium nuclear magnetic resonance spectroscopy can specifically detect the CD3 group, confirming successful isotopic incorporation and quantifying deuterium content [43]. The deuterium chemical shifts generally occur in similar ranges to corresponding proton signals but with reduced resolution due to the smaller magnetic moment of deuterium [43]. Mass spectrometry analysis reveals characteristic fragmentation patterns, with the molecular ion appearing at m/z 464 for the deuterated hydrochloride salt [2].

Infrared spectroscopy demonstrates absorption bands characteristic of the various functional groups present in the molecule [23]. The carbonyl stretch of the amide group appears in the range of 1630-1680 cm⁻¹, while N-H stretching vibrations occur between 3170-3370 cm⁻¹ [38] [41]. Carbon-deuterium stretching frequencies appear at lower wavenumbers compared to carbon-hydrogen stretches due to the increased mass of deuterium, providing spectroscopic evidence for successful deuteration [11]. The C-D stretching region typically appears around 2000-2300 cm⁻¹, shifted from the normal C-H stretching region of 2800-3000 cm⁻¹ [11].

Collision Cross Section Data

Collision cross section measurements provide valuable structural information for clindamycin compounds in the gas phase, particularly for ion mobility-mass spectrometry applications [8]. For the parent clindamycin molecule, collision cross section values have been reported for various ionic forms under traveling wave conditions [8]. The protonated molecule [M+H]⁺ exhibits a collision cross section of 199.38 Ų, while sodium and potassium adducts show values of 205.67 Ų and 206.91 Ų, respectively [8].

Dehydrated molecular ions demonstrate altered collision cross section values, with [M+H-H₂O]⁺ species showing a reduced value of 184.73 Ų [8]. These measurements reflect the conformational changes and size alterations that occur upon water loss during gas-phase ionization processes [8]. Alternative measurement conditions using different calibration standards may yield slightly different values, with some reports indicating collision cross sections of 202.49 Ų for [M+H]⁺ and 204.41 Ų for [M-H]⁻ ions [8].